8-(Isobutylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
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Overview
Description
8-(Isobutylamino)pentacyclo(5400(2,6)0(3,10)0(5,9))undecane hydrochloride is a complex organic compound with a unique pentacyclic structureIts molecular formula is C15H24ClN, and it has a molecular weight of 253.8108 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Isobutylamino)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride typically involves multiple steps. One common method starts with cyclopentadiene and 1,4-benzoquinone as starting materials. The synthesis proceeds through a Diels-Alder reaction, followed by [2+2] photo-cycloaddition and Huang-Minlong reduction . The reaction conditions include:
Diels-Alder Reaction: Conducted at elevated temperatures to facilitate the cycloaddition.
Photo-cycloaddition: Requires UV light to promote the cycloaddition.
Huang-Minlong Reduction: Utilizes hydrazine and a base to reduce the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder and photo-cycloaddition steps, as well as more efficient reduction methods to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(Isobutylamino)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or alcohols.
Reduction: Can be reduced to form amines or hydrocarbons.
Substitution: Can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
8-(Isobutylamino)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 8-(Isobutylamino)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride involves its interaction with molecular targets and pathways. Its unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione: A related compound with a similar pentacyclic structure but different functional groups.
Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8-ol: Another similar compound with hydroxyl groups instead of the isobutylamino group.
Uniqueness
8-(Isobutylamino)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride is unique due to its isobutylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific reactivity or biological activity is desired.
Properties
CAS No. |
136375-84-3 |
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Molecular Formula |
C15H24ClN |
Molecular Weight |
253.81 g/mol |
IUPAC Name |
N-(2-methylpropyl)pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-6(2)5-16-15-12-8-4-9-11-7(8)3-10(12)13(11)14(9)15;/h6-16H,3-5H2,1-2H3;1H |
InChI Key |
QUBHJWNWYURJCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1C2C3CC4C1C5C2CC3C45.Cl |
Origin of Product |
United States |
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